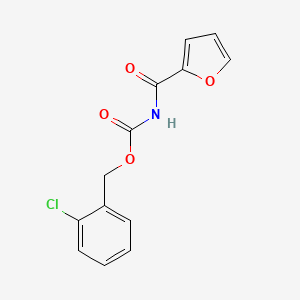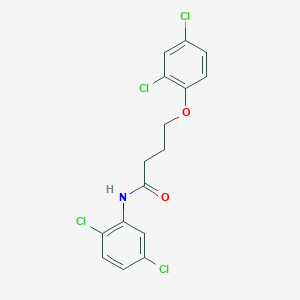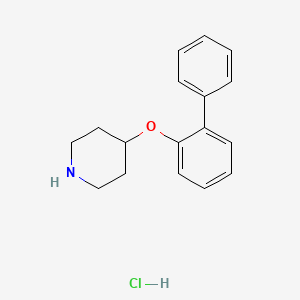![molecular formula C15H20N2O2S B4679842 N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4679842.png)
N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
説明
N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as MDL-72974A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the spirocyclic class of compounds and has been shown to have a unique mechanism of action, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood. However, it has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. By enhancing the activity of GABA receptors, this compound can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. In addition, it has been shown to have antioxidant properties, which can protect neurons from oxidative damage.
実験室実験の利点と制限
N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using standard chromatography techniques. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One area of interest is the development of more potent analogs of this compound that can be used as more effective therapeutic agents. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo, in order to determine its potential as a clinical therapeutic agent.
科学的研究の応用
N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticonvulsant activity and has been evaluated as a potential treatment for epilepsy. In addition, it has been shown to have neuroprotective effects and has been evaluated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-3-2-4-13(11-12)16-14(20)17-7-5-15(6-8-17)18-9-10-19-15/h2-4,11H,5-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLPPXPDZYUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4679791.png)
![N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4679805.png)
![N-isopropyl-4-methoxy-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4679810.png)
![5-{[(3,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4679820.png)
![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4679840.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4679861.png)


![1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4679871.png)